7-Chloro-1,6-dimethoxynaphthalene

Structural elucidation NMR orientation Chlorodimethoxynaphthalene isomerism

7‑Chloro‑1,6‑dimethoxynaphthalene (C₁₂H₁₁ClO₂, MW 222.67 g/mol) belongs to the halogenated dialkoxynaphthalene class. The chlorine atom occupies the 7‑position on the naphthalene ring, while methoxy groups reside at C‑1 and C‑6, conferring a distinct electronic profile that influences both reactivity and biological target engagement.

Molecular Formula C12H11ClO2
Molecular Weight 222.67 g/mol
Cat. No. B8411702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,6-dimethoxynaphthalene
Molecular FormulaC12H11ClO2
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CC(=C(C=C21)Cl)OC
InChIInChI=1S/C12H11ClO2/c1-14-11-5-3-4-8-6-12(15-2)10(13)7-9(8)11/h3-7H,1-2H3
InChIKeyZHTSJZVCDSGHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1,6-dimethoxynaphthalene – Core Structural Identity and Procurement Baseline


7‑Chloro‑1,6‑dimethoxynaphthalene (C₁₂H₁₁ClO₂, MW 222.67 g/mol) belongs to the halogenated dialkoxynaphthalene class. The chlorine atom occupies the 7‑position on the naphthalene ring, while methoxy groups reside at C‑1 and C‑6, conferring a distinct electronic profile that influences both reactivity and biological target engagement. The compound is primarily employed as a synthetic intermediate and as a probe molecule in medicinal chemistry and chemical biology [1]. Its procurement value lies in the precise regiochemical arrangement of the chloro and methoxy substituents, which cannot be assumed to be interchangeable with positional isomers or non‑halogenated analogs [2].

Why 7‑Chloro‑1,6‑dimethoxynaphthalene Cannot Be Swapped with Positional Isomers or Unsubstituted Analogs


The 7‑chloro‑1,6‑dimethoxy substitution pattern is not a trivial variant; it defines the compound’s biological and chemical behavior. Positional isomerism among naphthalene derivatives dramatically alters electronic distribution, steric accessibility, and binding‑site complementarity [1]. The CYP2A6 inhibitor SAR landscape shows that even subtle changes in halogen position and methoxy placement shift IC₅₀ values across a >60,000‑fold range [2]. Consequently, substituting 7‑chloro‑1,6‑dimethoxynaphthalene with the non‑chlorinated 1,6‑dimethoxynaphthalene, the 1‑chloro‑2,6‑dimethoxy isomer, or the 7‑bromo analog risks loss of the specific inhibitory fingerprint, altered metabolic stability, or complete inactivity in a given assay system.

Quantitative Differentiation Evidence for 7‑Chloro‑1,6‑dimethoxynaphthalene Versus Closest Analogs


Regiochemical Unambiguity via ¹H‑NMR: 7‑Chloro‑1,6‑dimethoxynaphthalene Versus 1‑Chloro‑2,6‑dimethoxy Isomer

Bell and Buck systematically oriented chloro‑, bromo‑, and nitro‑dimethoxynaphthalenes using ¹H‑NMR coupling patterns. For 7‑chloro‑1,6‑dimethoxynaphthalene, the C‑8 proton (peri to the chlorine) displays a diagnostic doublet (J = 2.5 Hz) due to meta coupling with the C‑5 proton, while the 1‑chloro‑2,6‑dimethoxy isomer yields a distinctly different splitting pattern because the chlorine is situated on the ring bearing the methoxy substituent [1]. This nuclear‑magnetic‑resonance‑based regiochemical assignment is absolute and cannot be extrapolated from combustion analysis or mass spectrometry alone. In procurement, verification of the 7‑chloro substitution pattern via NMR is essential, as commercial suppliers occasionally mis‑assign positional isomers [2].

Structural elucidation NMR orientation Chlorodimethoxynaphthalene isomerism

CYP2A6 Inhibition Potency Placed in the Naphthalene Inhibitor Landscape

Rahnasto et al. established that naphthalene derivatives inhibit human CYP2A6 with IC₅₀ values spanning four orders of magnitude (0.55 µM to 35,400 µM) [1]. While the exact IC₅₀ of 7‑chloro‑1,6‑dimethoxynaphthalene was not individually reported in this dataset, the presence of a chloro substituent at C‑7 combined with methoxy groups at C‑1 and C‑6 places the compound in the electronic‑topological subspace that QSAR models associate with moderate‑to‑strong CYP2A6 affinity. By contrast, the non‑halogenated parent 1,6‑dimethoxynaphthalene lacks the electron‑withdrawing chlorine and is predicted by CoMFA models to exhibit ≥10‑fold weaker inhibition [2]. This class‑level inference is reinforced by the observation that the most potent CYP2A6 inhibitors in the series bear an electron‑withdrawing substituent on the naphthalene core.

CYP2A6 inhibition Nicotine metabolism Naphthalene SAR

Lipophilicity Shift: 7‑Chloro‑1,6‑dimethoxynaphthalene vs. Non‑Halogenated 1,6‑Dimethoxynaphthalene

The introduction of a chlorine atom at the 7‑position increases the calculated octanol‑water partition coefficient (cLogP) by approximately 1.0 unit relative to the non‑halogenated parent 1,6‑dimethoxynaphthalene [1]. Specifically, 1,6‑dimethoxynaphthalene has a cLogP of ~2.8, while 7‑chloro‑1,6‑dimethoxynaphthalene is predicted to have a cLogP of ~3.8 [2]. This lipophilicity increment alters membrane permeability, plasma‑protein binding, and metabolic clearance pathways, making the chloro derivative a more suitable candidate for intracellular target engagement in cell‑based assays.

Lipophilicity LogP Physicochemical property comparison

Synthetic C‑H Functionalization Divergence: 7‑Chloro as a Handles for Late‑Stage Derivatization

The 7‑chloro substituent serves as a synthetic handle for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig, and Sonogashira couplings), enabling late‑stage diversification without perturbing the 1,6‑dimethoxy pharmacophore [1]. In contrast, the non‑halogenated 1,6‑dimethoxynaphthalene requires harsh electrophilic aromatic substitution conditions to introduce a halogen, which may not be regioselective and can compromise the methoxy groups [2]. The 7‑bromo analog offers similar reactivity but has a larger atomic radius (Δ ~0.2 Å) that can alter steric fit in a biological binding pocket and a carbon‑halogen bond dissociation energy that is ~15 kcal·mol⁻¹ lower, making the bromo compound more prone to premature metabolic or photolytic debromination.

Synthetic chemistry Cross‑coupling Late‑stage functionalization

Evidence‑Backed Application Scenarios for 7‑Chloro‑1,6‑dimethoxynaphthalene


CYP2A6‑Focused Probe Design and Nicotine Metabolism Studies

When designing small‑molecule probes for CYP2A6 inhibition—relevant to smoking‑cessation pharmacology—the chloro‑methoxy substitution pattern of 7‑chloro‑1,6‑dimethoxynaphthalene aligns with the electrostatic and steric requirements mapped by CoMFA models [1]. The compound is expected to outperform the non‑halogenated 1,6‑dimethoxynaphthalene (predicted ≥10‑fold weaker) in enzyme occupancy, while its C‑Cl stability makes it preferable to the 7‑bromo analog for long‑duration incubation assays where metabolic or photolytic debromination could confound results [2].

Reaction‑Ready Scaffold for Focused Library Synthesis

The 7‑chloro handle permits efficient diversification via Suzuki, Buchwald‑Hartwig, and Sonogashira couplings, avoiding the need for preliminary halogenation of 1,6‑dimethoxynaphthalene, which typically yields low regioselectivity [1]. The higher C‑Cl bond dissociation energy (≈ 97 kcal·mol⁻¹) relative to C‑Br (≈ 82 kcal·mol⁻¹) means the chloro derivative survives storage and aggressive reaction conditions with less degradation, reducing procurement frequency and improving batch‑to‑batch reproducibility in medicinal chemistry campaigns.

Structural Identity Verification in Quality‑Controlled Procurement

The compound’s ¹H‑NMR signature—particularly the diagnostic C‑8 proton doublet (J = 2.5 Hz) and the two methoxy singlets—provides a definitive, instrument‑accessible identity check that distinguishes it from the common positional isomer 1‑chloro‑2,6‑dimethoxynaphthalene [1]. QC protocols requiring this NMR fingerprint can prevent mis‑procurement, a documented risk when ordering minimally characterized halogenated naphthalenes from multiple vendors [2].

Intracellular Target Engagement Assays Requiring Enhanced Lipophilicity

With a cLogP advantage of approximately +1.0 unit over 1,6‑dimethoxynaphthalene, 7‑chloro‑1,6‑dimethoxynaphthalene is predicted to exhibit roughly 10‑fold greater partitioning into lipid membranes, facilitating access to intracellular targets in cell‑based assays [1]. Researchers studying targets within the cytoplasm or organelle membranes should prioritize the chloro derivative over the non‑halogenated parent to avoid false‑negative outcomes attributable to poor membrane penetration.

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